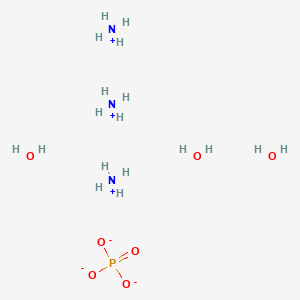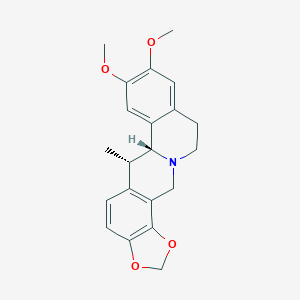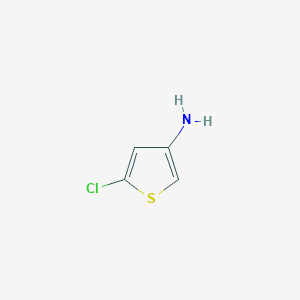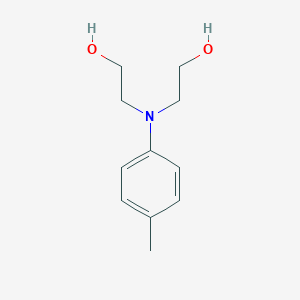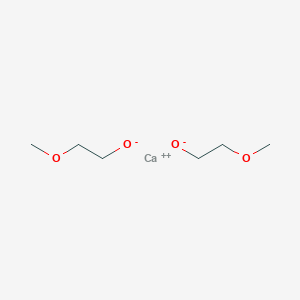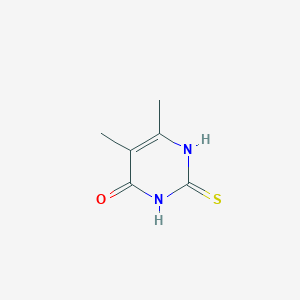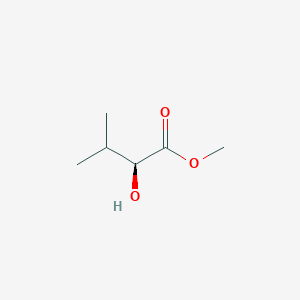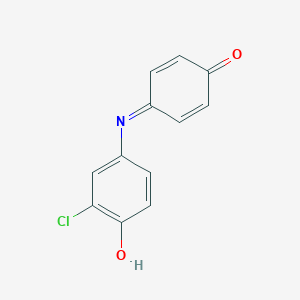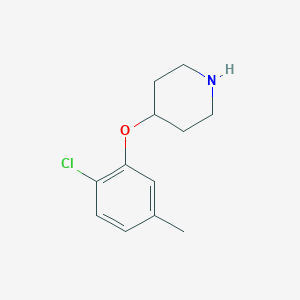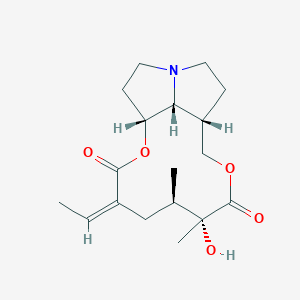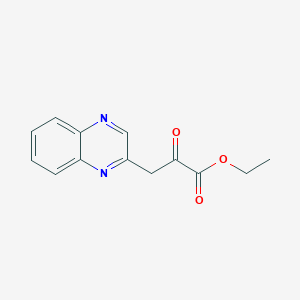
Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate, commonly known as quinoxaline-2-carboxylic acid ethyl ester, is a heterocyclic compound with a quinoxaline ring. This compound has gained attention in the field of chemistry due to its unique properties and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of ethyl 2-oxo-3-(2-quinoxalinyl)propanoate is not fully understood. However, studies have suggested that this compound may exert its antibacterial and antifungal activities by inhibiting the biosynthesis of nucleic acids. It may also inhibit the activity of certain enzymes involved in viral replication.
Effets Biochimiques Et Physiologiques
Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate has been found to exhibit low toxicity in animal studies. It has also been shown to possess antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 2-oxo-3-(2-quinoxalinyl)propanoate in lab experiments is its ease of synthesis. However, its low solubility in water may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the research of ethyl 2-oxo-3-(2-quinoxalinyl)propanoate. One direction is the investigation of its potential use as an anticancer agent. Another direction is the study of its potential neuroprotective effects. Additionally, the development of more efficient synthesis methods may allow for the production of larger quantities of this compound, which could facilitate further research.
Méthodes De Synthèse
The synthesis of ethyl 2-oxo-3-(2-quinoxalinyl)propanoate involves the condensation of ethyl acetoacetate with 1,2-diaminobenzene in the presence of acetic acid. The resulting intermediate is then treated with acetic anhydride to obtain the final product. This method yields a white crystalline powder with a melting point of 175-178°C.
Applications De Recherche Scientifique
Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, this compound has been found to possess antibacterial, antifungal, and antiviral activities. It has also been studied for its potential anticancer properties.
Propriétés
Numéro CAS |
7248-83-1 |
|---|---|
Nom du produit |
Ethyl 2-oxo-3-(2-quinoxalinyl)propanoate |
Formule moléculaire |
C13H12N2O3 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
ethyl 2-oxo-3-quinoxalin-2-ylpropanoate |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)12(16)7-9-8-14-10-5-3-4-6-11(10)15-9/h3-6,8H,2,7H2,1H3 |
Clé InChI |
RDPDMHOSYBRUFV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)CC1=NC2=CC=CC=C2N=C1 |
SMILES canonique |
CCOC(=O)C(=O)CC1=NC2=CC=CC=C2N=C1 |
Autres numéros CAS |
7248-83-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



